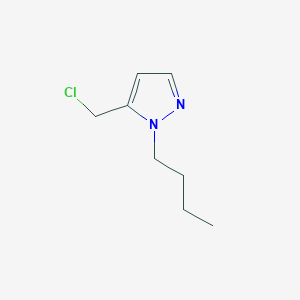

1-Butyl-5-(chloromethyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Butyl-5-(chloromethyl)pyrazole” is a chemical compound that belongs to the pyrazole family . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Physical and Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .Applications De Recherche Scientifique

Synthesis and Functionalization of Pyrazoles

Pyrazoles are an important class of heterocyclic compounds with various applications in medicinal chemistry, agrochemicals, and as ligands in coordination chemistry. The research on the synthesis of pyrazoles, including those with functionalized substituents like "1-Butyl-5-(chloromethyl)pyrazole," focuses on developing new methods for their preparation and functionalization. For instance, Grotjahn et al. (2002) describe a flexible synthesis approach for pyrazoles with different substituents, highlighting the utility of such compounds as precursors to more complex structures through nucleophilic substitution reactions, which are pivotal in creating ligands for further applications in catalysis and materials science (Grotjahn et al., 2002).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their role as corrosion inhibitors, which is crucial for protecting metals and alloys in aggressive environments. Ouali et al. (2013) conducted a study on pyrazole derivatives, including those similar to "this compound," demonstrating their effectiveness as corrosion inhibitors for steel in acidic media. Their work underscores the potential of pyrazole compounds in industrial applications, particularly for extending the lifespan of metal structures and components in corrosive environments (Ouali et al., 2013).

Photophysical Properties and Material Science

Pyrazole-based compounds are explored for their photophysical properties, contributing to the development of luminescent materials. Ma et al. (2005) discuss the synthesis and photophysics of binuclear platinum complexes with pyrazolate bridges, indicating the role of pyrazole derivatives in tuning the photophysical properties of metal complexes for potential use in light-emitting devices (Ma et al., 2005).

Medicinal Chemistry Applications

In medicinal chemistry, pyrazole derivatives are screened for various biological activities. Ananda et al. (2017) describe the synthesis of novel pyrazole derivatives with significant antiproliferative activity against cancer cell lines, showcasing the potential of such compounds in drug discovery and development (Ananda et al., 2017).

Safety and Hazards

Orientations Futures

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Propriétés

IUPAC Name |

1-butyl-5-(chloromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-2-3-6-11-8(7-9)4-5-10-11/h4-5H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIGYJDNWGXDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Ethylsulfonyl)(methyl)amino]benzoic acid](/img/structure/B2820973.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone](/img/structure/B2820975.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2820976.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820986.png)

![5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2820989.png)